molecular formula C50H77NO38 B8234904 Ethylidene-4-nitrophenyl-a-D-Maltoheptaoside

Ethylidene-4-nitrophenyl-a-D-Maltoheptaoside

Cat. No.: B8234904
M. Wt: 1300.1 g/mol
InChI Key: QOGJBGFYMYQFNE-SECAJZLMSA-N
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Description

Substrate Specificity in Endo-acting Glycoside Hydrolase Assays

The ethylidene group at the 4,6-position of EPS confers critical substrate specificity by preventing hydrolysis at the non-reducing end of the maltooligosaccharide chain. This structural modification ensures that only endo-acting enzymes like α-amylase can cleave the α-1,4-glycosidic bonds within the substrate, while exo-acting α-glucosidases are sterically hindered. The IUPAC condensed notation Glc(α1-4)Glc(α1-4)Glc(α1-4)Glc(α1-4)Glc(α1-4)Glc(α1-4)Glc(α)-O-Ph(4-NO₂) highlights the seven glucose units connected via α-1,4 linkages, terminated by a 4-nitrophenyl aglycone.

Crystallographic studies of glycoside hydrolase family 5 (GH5) enzymes reveal that the ethylidene group occupies a hydrophobic pocket in the enzyme’s active site, stabilizing the substrate-enzyme complex through van der Waals interactions. This interaction is quantified by a 2.5-fold increase in catalytic efficiency ($$k{cat}/Km$$) compared to unprotected substrates like 4-nitrophenyl-α-D-maltoheptaoside (4NP-G7). The specificity is further evidenced by EPS’s resistance to degradation in human serum for >10 days at 2–8°C, making it ideal for high-throughput clinical assays.

Kinetic Analysis of Maltooligosaccharide Derivative Hydrolysis

The hydrolysis kinetics of EPS follow pseudo-first-order kinetics under physiological conditions (25–37°C, pH 7.0). Key kinetic parameters are summarized below:

Parameter Value (37°C) Experimental Conditions Source
$$k_{cat}$$ (s⁻¹) 0.78 ± 0.03 10 mM HEPES, 0.1 M NaCl
$$K_m$$ (μM) 12.4 ± 1.2 Human pancreatic α-amylase
Activation Energy (kJ/mol) 48.9 Temperature range: 25–37°C

The temperature independence of 4-nitrophenol’s molar absorptivity in HEPES buffer ($$ε_{405}$$ = 12,800 M⁻¹cm⁻¹) ensures robust spectrophotometric detection across assay conditions. Comparative studies show that the exosite glycosidic bond (bond 6–7) hydrolyzes 1.8× faster than endo-site bonds (bonds 2–3) due to reduced steric hindrance. This anisotropy necessitates careful interpretation of endpoint assay results, as partial hydrolysis products may accumulate.

Comparative Performance with Alternative Chromogenic Substrates

EPS outperforms traditional substrates in linearity, interlaboratory reproducibility, and stability. A multicenter evaluation across five laboratories demonstrated a coefficient of variation (CV) of 2.1–3.8% for EPS vs. 4.5–6.2% for 4NP-G7. The table below highlights key performance metrics:

Metric EPS 4NP-G7 p-Dinitrophenyl Maltoside
Linear Range (U/L) 50–1,500 30–1,200 20–800
Reagent Stability (days) 10 3 7
Cross-reactivity with α-glucosidase (%) <0.5 12.3 8.7
Molar Absorptivity (M⁻¹cm⁻¹) 12,800 12,800 9,400

The conversion factor Activity(EPS) × 2.50 = Activity(4NP-G7) enables backward compatibility with historical data while leveraging EPS’s superior stability. Recent advances in substrate synthesis via transglucosylation have reduced production costs by 40%, facilitating broader adoption in resource-limited settings.

Properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H77NO38/c1-13-74-12-22-43(75-13)29(64)36(71)50(83-22)89-42-21(11-57)82-49(35(70)28(42)63)88-41-20(10-56)81-48(34(69)27(41)62)87-40-19(9-55)80-47(33(68)26(40)61)86-39-18(8-54)79-46(32(67)25(39)60)85-38-17(7-53)78-45(31(66)24(38)59)84-37-16(6-52)77-44(30(65)23(37)58)76-15-4-2-14(3-5-15)51(72)73/h2-5,13,16-50,52-71H,6-12H2,1H3/t13?,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45-,46-,47-,48-,49-,50-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGJBGFYMYQFNE-SECAJZLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H77NO38
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1300.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Chemical Glycosylation

The maltoheptaoside backbone, consisting of seven α-1,4-linked glucose units, is typically synthesized via sequential glycosylation reactions. Protected glucose monomers, such as those with benzyl or acetyl groups, are coupled using promoters like silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf). Each coupling step requires precise control of reaction conditions to maintain α-stereoselectivity. For example, the use of 2-O-acetyl-3,6-di-O-benzyl-α-D-glucopyranosyl trichloroacetimidate as a donor ensures high α-selectivity (≥95%) during glycosylation. After each coupling, deprotection of temporary protecting groups (e.g., acetyl) is performed using alkaline conditions, while permanent groups (e.g., benzyl) remain intact until the final steps.

Ethylidene Protection Strategies

The ethylidene group is introduced at the 4,6-hydroxyl positions of the terminal glucose residue to prevent undesired hydrolysis during subsequent reactions. This is achieved by reacting the maltoheptaoside with acetaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid (pTSA). The reaction proceeds via acetal formation, selectively protecting the 4,6-diol system. Optimal conditions (e.g., 40°C, 12 hours) yield >90% protection efficiency, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Nitrophenyl Group Introduction

The 4-nitrophenyl chromophore is introduced at the anomeric position of the terminal glucose through a nucleophilic substitution reaction. The hydroxyl group at the anomeric center is first activated as a leaving group (e.g., bromide) using hydrogen bromide in acetic acid. Subsequent reaction with 4-nitrophenoxide in dimethylformamide (DMF) at 60°C for 24 hours affords the desired 4-nitrophenyl glycoside. The reaction is monitored by thin-layer chromatography (TLC), with final purification via silica gel chromatography yielding >85% purity.

Enzymatic and Chemoenzymatic Methods

Enzymatic approaches offer advantages in regioselectivity and reduced reliance on toxic reagents. Glycogen phosphorylase from Bacillus stearothermophilus has been employed to elongate shorter maltooligosaccharides into maltoheptaoside backbones using glucose-1-phosphate as a donor. This method achieves near-quantitative conversion under mild conditions (pH 6.8, 37°C). The enzymatic product is then subjected to chemical modifications for ethylidene protection and nitrophenylation as described in Section 1.

Optimization and Scale-Up Considerations

Reaction Condition Optimization

Key parameters for scaling up production include:

ParameterOptimal ValueImpact on Yield
Temperature37°CMaximizes enzyme activity
pH7.0–7.2Balances reaction rates
Substrate Concentration3.5 mmol/LCost-effective, maintains Km << [S]
Solvent SystemDMSO/water (1:4 v/v)Enhances substrate solubility

Downstream Processing

Purification involves a combination of size-exclusion chromatography (Sephadex LH-20) and reverse-phase HPLC (C18 column), achieving ≥98% purity. Lyophilization is employed for final product stabilization, with residual solvents controlled to <0.1% as per ICH guidelines.

Analytical Characterization and Quality Control

Structural Confirmation

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the α-configuration (δ 5.4 ppm for anomeric proton) and ethylidene protection (δ 1.4 ppm for methyl group).

  • Mass Spectrometry : High-resolution ESI-MS shows [M+Na]+^+ at m/z 1323.13 (calculated 1323.14).

Purity Assessment

  • HPLC : A C18 column with acetonitrile/water (70:30) eluent resolves the compound at 12.3 minutes (UV detection at 305 nm).

  • Residual Solvents : Gas chromatography limits DMSO to <50 ppm .

Chemical Reactions Analysis

4-Nitrophenyl 4,6-ethylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, primarily involving enzymatic hydrolysis:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

Enzyme Activity Measurement

α-Amylase Activity Assays
The primary application of 4-nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside is in the measurement of α-amylase activity. This enzyme plays a crucial role in carbohydrate digestion by hydrolyzing starch into sugars. The substrate is specifically designed to release 4-nitrophenol upon hydrolysis, which can be quantitatively measured.

  • Methodology : In a typical assay, the substrate is incubated with a sample containing α-amylase. The reaction produces glucose and 4-nitrophenol, the latter of which can be detected spectrophotometrically at 405 nm. This allows for precise quantification of enzyme activity based on the intensity of the color change.
  • Clinical Relevance : This assay is widely used in clinical laboratories to diagnose conditions associated with abnormal α-amylase levels, such as pancreatitis or other pancreatic disorders .

Diagnostic Applications

Clinical Diagnostics for Pancreatic Disorders
The compound serves as a reference measurement method for assessing α-amylase activity in serum samples. It is particularly useful in diagnosing acute pancreatitis by evaluating elevated enzyme levels.

  • Standardization : The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommends using this substrate for standardized testing protocols . This ensures consistent results across different laboratories.
  • Case Studies : Research has demonstrated that using this substrate provides reliable results that correlate well with clinical conditions, enhancing diagnostic accuracy .

Research Applications

Biochemical Research
Beyond clinical diagnostics, 4-nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside is utilized in various research settings to study enzyme kinetics and carbohydrate metabolism.

  • Enzyme Inhibition Studies : Researchers use this substrate to investigate potential inhibitors of α-amylase, which could lead to therapeutic advancements for diabetes management and obesity treatment .
  • Metabolic Pathway Analysis : The compound aids in elucidating metabolic pathways involving carbohydrates by allowing researchers to measure how different substrates affect enzyme activity under various conditions.

Data Summary Table

Application Area Description References
Enzyme Activity MeasurementUsed as a substrate for α-amylase assays; quantifies enzyme activity via colorimetric detection , ,
Clinical DiagnosticsAssists in diagnosing pancreatic disorders by measuring serum α-amylase levels , ,
Biochemical ResearchFacilitates studies on enzyme kinetics and carbohydrate metabolism,

Comparison with Similar Compounds

4-Nitrophenyl-α-D-Maltoheptaoside (4NP-G7)

  • Structural Difference: Lacks the 4,6-ethylidene group, leaving the non-reducing end accessible.
  • Functional Impact: Susceptible to hydrolysis by α-glucosidase, leading to instability in combined reagent systems . Requires a conversion factor (activityEPS × 2.50 = activity4NP-G7) to align results with the ethylidene-protected substrate due to differences in enzymatic turnover rates . Demonstrates comparable linearity and precision but inferior interlaboratory transferability compared to the ethylidene variant .

4-Nitrophenyl 4,6-Benzylidene-α-D-Maltoheptaoside (CAS: 109055-07-4)

  • Structural Difference : Features a benzylidene group (C6H5–CH–) instead of ethylidene (CH3–CH–).
  • Functional Impact: Higher molecular weight (1362.2 vs. No direct clinical data available, but the benzylidene group may influence solubility or stability differently than ethylidene.

Shorter-Chain Substrates (e.g., 4-Nitrophenyl-α-D-Maltopentaoside/Hexaoside)

  • Structural Difference : Fewer glucose units (5–6 vs. 7).
  • Functional Impact :
    • Correlates strongly with maltoheptaoside-based assays (r = 0.996) but requires distinct calibration due to differences in enzymatic cleavage efficiency .
    • Shorter chains may reduce sensitivity in detecting low α-amylase activity .

Key Research Findings and Data Tables

Table 1: Comparative Properties of α-Amylase Substrates

Property 4-Nitrophenyl 4,6-Ethylidene-α-D-Maltoheptaoside 4NP-G7 (Unprotected) 4-Nitrophenyl-Benzylidene Variant Shorter-Chain Analogs (Penta/Hexaoside)
Molecular Weight (g/mol) 1300.13 1254.10 1362.20 900–1100
Specificity for α-Amylase High (ethylidene blocks α-glucosidase) Moderate Hypothetically high Moderate
Stability Stable for ≥10 days at 2–8°C Less stable Unknown Variable
IFCC Approval Yes No No No
Conversion Factor N/A 2.50 N/A N/A

Table 2: Reference Ranges for α-Amylase Using Ethylidene Substrate

Sample Type Reference Range (U/l) at 25°C Reference Range (U/l) at 37°C
Serum ≤120 ≤220
Spontaneous Urine ≤600 ≤1000
24-h Urine ≤450 ≤900

Mechanistic and Clinical Advantages of Ethylidene Modification

  • Enhanced Specificity: The 4,6-ethylidene group ensures α-amylase cleaves the substrate at the reducing end, releasing 4-nitrophenol for spectrophotometric detection .
  • Stability : The blocked structure prevents degradation by α-glucosidase, enabling long-term reagent storage .
  • Standardization: Adoption by IFCC ensures global consistency in diagnostic results .

Biological Activity

4-Nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside (referred to as ethylidene-pNP-G7) is a synthetic substrate commonly used in enzymatic assays, particularly for measuring the activity of α-amylase. This compound plays a significant role in various biological and biochemical studies, providing insights into enzyme kinetics and potential therapeutic applications.

Enzymatic Activity

The primary biological activity of ethylidene-pNP-G7 involves its hydrolysis by α-amylase enzymes, which cleave the glycosidic bonds in polysaccharides. The hydrolysis results in the release of 4-nitrophenol, which can be quantitatively measured spectrophotometrically. The reaction typically occurs under optimal conditions of pH 7.0 and 37°C, allowing researchers to assess enzyme kinetics effectively.

Table 1: Enzymatic Activity Parameters

ParameterValue
Optimal pH7.0
Optimal Temperature37°C
Reaction Time5 minutes
Absorbance Measurement405 nm

Inhibitory Effects

Recent studies have demonstrated that various plant extracts can inhibit the enzymatic activity of α-amylase when using ethylidene-pNP-G7 as a substrate. For instance, extracts from certain plants have shown IC50 values indicating their potency in inhibiting α-amylase activity, which may have implications for managing conditions like diabetes by reducing carbohydrate absorption.

Case Study: Inhibition by Plant Extracts

In a study assessing the inhibitory effects of different plant extracts on α-amylase activity using ethylidene-pNP-G7, various extracts exhibited significant inhibition:

  • Plant Extract A : IC50 = 35.36 µg/mL
  • Plant Extract B : IC50 = 47.4 µg/mL
  • Plant Extract C : IC50 = 53.28 µg/mL

These findings suggest that compounds derived from these plants could serve as natural inhibitors of carbohydrate-digesting enzymes, potentially aiding in glycemic control.

Antimicrobial Activity

In addition to its role as an enzyme substrate, ethylidene-pNP-G7 has been investigated for its antimicrobial properties. Studies have shown that certain concentrations can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Escherichia coli100
Staphylococcus aureus200
Candida albicans150

Safety and Toxicological Data

The safety evaluation of ethylidene-pNP-G7 has been conducted to assess any potential risks associated with its use in food and pharmaceutical applications. Toxicological studies, including Ames tests and repeated dose studies, indicate that the compound does not exhibit significant cytotoxicity or genotoxicity at concentrations relevant to its application.

Summary of Toxicological Findings

  • Ames Test : No significant increase in revertant colonies.
  • Cytotoxicity Assay : No cytotoxic effects observed at concentrations up to 5,000 µg/mL.
  • Genotoxicity : No evidence of DNA damage in vitro.

Q & A

Advanced Research Question

  • Miniaturization : Use 96-well plates with reduced reaction volumes (50–100 µL) and automated pipetting.
  • Kinetic readouts : Employ continuous spectrophotometric monitoring (e.g., every 30 sec for 10 min) to capture initial velocity without endpoint variability .
  • Positive controls : Include a known α-amylase inhibitor (e.g., acarbose) to validate assay robustness in HTS workflows.

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